Cas no 24006-88-0 (4,5-Dimethoxy-1,2-benzenediacetonitrile)

4,5-Dimethoxy-1,2-benzenediacetonitrile is a high-purity synthetic intermediate primarily used in organic synthesis and pharmaceutical research. Its key structural features include two nitrile groups and dimethoxy substituents on a benzene ring, making it a versatile precursor for heterocyclic compounds and fine chemicals. The compound exhibits excellent reactivity in cyclization and condensation reactions, facilitating the synthesis of complex molecular architectures. Its stability under standard conditions and well-defined purity profile ensure consistent performance in laboratory applications. Researchers value this compound for its role in developing pharmacologically active molecules, particularly in the exploration of novel heterocycles and functionalized aromatic systems.
4,5-Dimethoxy-1,2-benzenediacetonitrile structure
24006-88-0 structure
Product Name:4,5-Dimethoxy-1,2-benzenediacetonitrile
CAS No:24006-88-0
MF:C12H12N2O2
MW:216.235882759094
CID:3162129
PubChem ID:910622
Update Time:2025-06-12

4,5-Dimethoxy-1,2-benzenediacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
    • AKOS022115788
    • starbld0003806
    • 24006-88-0
    • STL297777
    • 2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile
    • 4,5-Dimethoxy-1,2-benzenediacetonitrile
    • 2,2'-(4,5-dimethoxybenzene-1,2-diyl)diacetonitrile
    • Oprea1_063816
    • 2,2'-(4,5-Dimethoxy-1,2-phenylene)diacetonitrile
    • 4,5-Dimethoxy-o-benzenediacetonitrile
    • Inchi: 1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3
    • InChI Key: ZOEPFMHUJANJRN-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(CC#N)=C(CC#N)C=1)OC

Computed Properties

  • Exact Mass: 216.089877630Da
  • Monoisotopic Mass: 216.089877630Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66Ų

4,5-Dimethoxy-1,2-benzenediacetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D469670-100mg
4,5-Dimethoxy-1,2-benzenediacetonitrile
24006-88-0
100mg
$184.00 2023-05-18
TRC
D469670-250mg
4,5-Dimethoxy-1,2-benzenediacetonitrile
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250mg
$408.00 2023-05-18
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D469670-500mg
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500mg
$758.00 2023-05-18
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D469670-1g
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1g
$ 1200.00 2023-09-07
TRC
D469670-1000mg
4,5-Dimethoxy-1,2-benzenediacetonitrile
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1g
$1470.00 2023-05-18

Additional information on 4,5-Dimethoxy-1,2-benzenediacetonitrile

Chemical Profile of 4,5-Dimethoxy-1,2-benzenediacetonitrile (CAS No. 24006-88-0)

4,5-Dimethoxy-1,2-benzenediacetonitrile, identified by its Chemical Abstracts Service (CAS) number 24006-88-0, is a significant organic compound with a molecular structure featuring two methoxy groups and two nitrile substituents on a benzene ring. This unique arrangement imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. The compound’s molecular formula is C₈H₆N₂O₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

The synthesis and application of 4,5-Dimethoxy-1,2-benzenediacetonitrile have garnered attention in recent years due to its utility in the development of bioactive molecules. The presence of nitrile groups enhances reactivity, allowing for further functionalization through hydrolysis or coupling reactions. This characteristic makes it a versatile building block for constructing more complex scaffolds in medicinal chemistry.

In the realm of pharmaceutical research, 4,5-Dimethoxy-1,2-benzenediacetonitrile has been explored as a precursor for various pharmacophores. Its structural motif is reminiscent of natural products and drug candidates that exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential in modulating enzyme inhibition and receptor binding interactions. The methoxy groups provide opportunities for selective modifications, enabling fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.

Recent advancements in computational chemistry have further highlighted the significance of 4,5-Dimethoxy-1,2-benzenediacetonitrile in drug discovery pipelines. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with enhanced binding affinity to target proteins. The nitrile functionalities act as hydrogen bond acceptors or participate in π-stacking interactions, which are critical for optimizing receptor engagement. Such insights have guided the synthesis of novel analogs aimed at improving therapeutic efficacy.

The role of 4,5-Dimethoxy-1,2-benzenediacetonitrile extends beyond pharmaceutical applications. In agrochemical research, its derivatives have been examined for their potential as intermediates in the synthesis of pesticides and herbicides. The structural features present in this compound contribute to its ability to interact with biological targets in plants and pests, offering a foundation for developing environmentally sustainable solutions.

From an industrial perspective, the demand for high-purity 4,5-Dimethoxy-1,2-benzenediacetonitrile has driven innovations in synthetic methodologies. Continuous flow chemistry and green solvent systems have been employed to enhance yield and reduce waste during production. These advancements align with global efforts to promote sustainable manufacturing practices in the chemical industry.

The chemical reactivity of 4,5-Dimethoxy-1,2-benzenediacetonitrile also positions it as a key material in material science applications. Researchers have explored its incorporation into conductive polymers and organic electronic materials due to its ability to form stable coordination complexes with metal ions. Such applications underscore the broad utility of this compound across multiple scientific disciplines.

In conclusion,4,5-Dimethoxy-1,2-benzenediacetonitrile (CAS No. 24006-88-0) represents a multifaceted compound with substantial potential in pharmaceuticals、agrochemicals、and advanced materials. Its unique structural features enable diverse functionalization pathways,making it indispensable in synthetic chemistry。The ongoing exploration of its derivatives continues to yield novel insights,reinforcing its importance as a research tool and industrial intermediate。

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